

Application Notes and Protocols for Lsp4-2022

Administration in Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lsp4-2022

Cat. No.: B15620006

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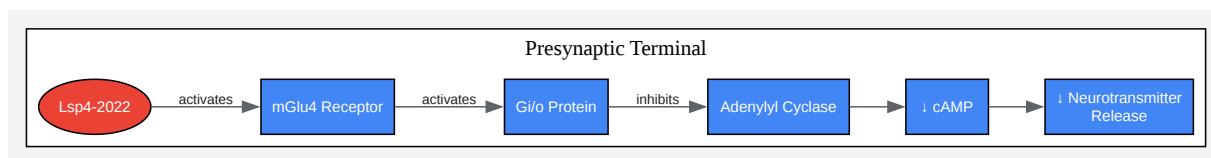
These application notes provide a comprehensive guide to the administration of **Lsp4-2022**, a potent and selective metabotropic glutamate receptor 4 (mGlu4) agonist, in mouse models for preclinical research. The following protocols and data are compiled from published studies to ensure methodological rigor and reproducibility.

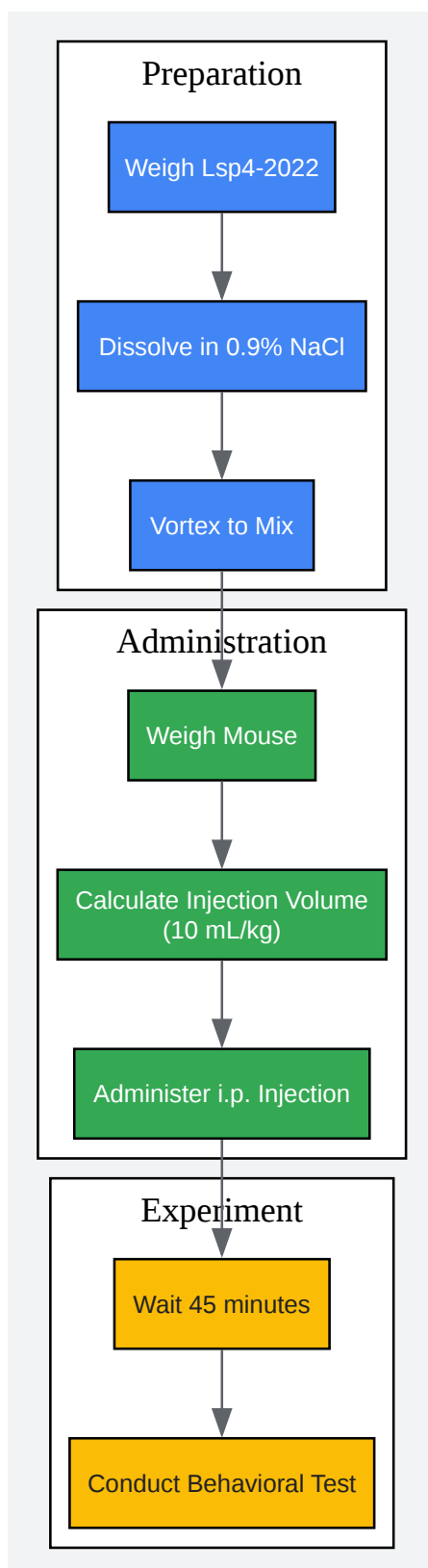
Introduction

Lsp4-2022 is a valuable research tool for investigating the role of the mGlu4 receptor in various physiological and pathological processes, including neurological and psychiatric disorders.[1][2] As a brain-penetrant orthosteric agonist, it allows for the systemic administration to study its effects on the central nervous system.[1] This document outlines the established administration routes, protocols, and available data from murine studies.

Signaling Pathway of Lsp4-2022

Lsp4-2022 selectively activates the mGlu4 receptor, a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, this cascade ultimately modulates neurotransmitter release. The signaling pathway is depicted below.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel mGlu4 selective agonist LSP4-2022 increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
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